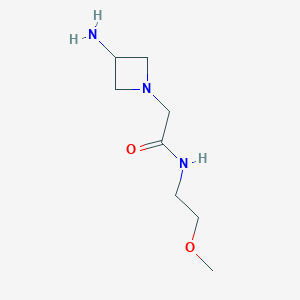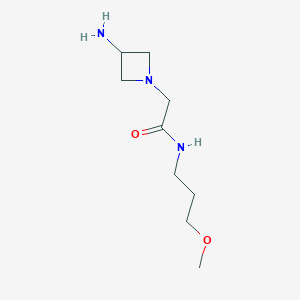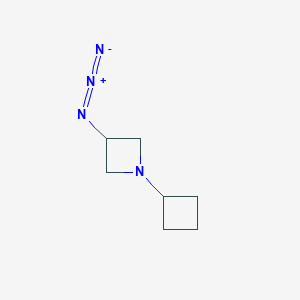
1-(2-Ethylbutyl)azetidin-3-amine
Overview
Description
“1-(2-Ethylbutyl)azetidin-3-amine” is a chemical compound . It is also known by its CAS number 1479906-95-0 .
Synthesis Analysis
The synthesis of azetidines, including “1-(2-Ethylbutyl)azetidin-3-amine”, has been a subject of research. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-step synthesis of azetidine-3-amines, starting from a bench-stable, commercial material has also been reported .
Molecular Structure Analysis
The molecule contains a total of 37 bond(s). There are 13 non-H bond(s), 6 rotatable bond(s), 1 four-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Azetidine(s) .
Chemical Reactions Analysis
Azetidines, including “1-(2-Ethylbutyl)azetidin-3-amine”, have been used in various chemical reactions. For instance, they have been used in Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons . They have also been used in Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine .
Physical And Chemical Properties Analysis
Amines, including “1-(2-Ethylbutyl)azetidin-3-amine”, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .
Scientific Research Applications
Organic Synthesis
1-(2-Ethylbutyl)azetidin-3-amine: plays a significant role in organic synthesis due to the reactivity of azetidines, which is driven by considerable ring strain. This compound can be used as a building block for the synthesis of more complex molecules. It’s particularly useful in the synthesis of various 1,3-disubstituted azetidines, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 1-(2-Ethylbutyl)azetidin-3-amine is utilized for its unique reactivity profile. Azetidines are known for their application as motifs in drug discovery due to their stable yet reactive four-membered ring structure. They serve as key intermediates in the development of new therapeutic agents .
Polymer Chemistry
Azetidines, including 1-(2-Ethylbutyl)azetidin-3-amine , are used as monomers in the polymerization process to create polyamines. These polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Materials Science
In the field of materials science, 1-(2-Ethylbutyl)azetidin-3-amine can contribute to the development of new materials with enhanced properties. Its incorporation into polymers can lead to novel materials with specific functionalities, such as improved mechanical strength or chemical resistance .
Biochemistry
1-(2-Ethylbutyl)azetidin-3-amine: has potential applications in biochemistry, particularly in the study of biological polymers. Its role in the synthesis of polyamines can be crucial for understanding and mimicking the behavior of natural polyamines in biological systems .
Drug Discovery
The compound’s use in drug discovery is not limited to medicinal chemistry. It also has implications in the identification of new drug candidates, especially in the design of small molecules that can interact with biological targets. The azetidine ring can act as a scaffold for developing new drugs with high specificity and potency .
Future Directions
Recent advances in the synthesis and reactivity of azetidines suggest promising future directions . Azetidines have been used in drug discovery, polymerization, and as chiral templates . The development of new synthetic methodologies could further expand the utility of azetidines in various fields .
properties
IUPAC Name |
1-(2-ethylbutyl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-8(4-2)5-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQDRGGEFSTMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylbutyl)azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)



![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)

![3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1489058.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)


